molecular formula C16H16N2O3S B246398 2-[(4-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

2-[(4-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No. B246398
M. Wt: 316.4 g/mol
InChI Key: MQBHKACRPYZTDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been synthesized through various methods and has shown promising results in its mechanism of action, biochemical and physiological effects, and potential future directions.

Mechanism of Action

The mechanism of action of 2-[(4-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide involves the inhibition of certain enzymes that are essential for the growth and survival of cancer cells. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in the regulation of gene expression. By inhibiting HDACs, this compound can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its potential anticancer properties, 2-[(4-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has also been studied for its effects on other biochemical and physiological processes. Studies have shown that this compound can inhibit the activity of certain enzymes involved in inflammation and angiogenesis, which may have implications for the treatment of other diseases such as arthritis and cardiovascular disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[(4-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide in lab experiments is its specificity for HDAC inhibition. This compound has been shown to selectively inhibit certain HDAC isoforms, which may reduce the risk of off-target effects. However, one limitation of using this compound in lab experiments is its relatively low solubility in aqueous solutions, which may limit its bioavailability.

Future Directions

There are several potential future directions for the study of 2-[(4-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide. One area of research involves the development of more potent and selective HDAC inhibitors based on the structure of this compound. Another area of research involves the use of this compound in combination with other anticancer agents to enhance its efficacy. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential applications in the treatment of other diseases.

Synthesis Methods

The synthesis of 2-[(4-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has been achieved through several methods. One of the most commonly used methods involves the reaction of 4-methoxybenzoyl chloride with 5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization.

Scientific Research Applications

2-[(4-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves its use as a potential anticancer agent. Studies have shown that this compound has the ability to inhibit the growth of cancer cells in vitro and in vivo.

properties

Molecular Formula

C16H16N2O3S

Molecular Weight

316.4 g/mol

IUPAC Name

2-[(4-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

InChI

InChI=1S/C16H16N2O3S/c1-21-10-7-5-9(6-8-10)15(20)18-16-13(14(17)19)11-3-2-4-12(11)22-16/h5-8H,2-4H2,1H3,(H2,17,19)(H,18,20)

InChI Key

MQBHKACRPYZTDJ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)N

Origin of Product

United States

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